Product packaging for 4-Hydroxy-aconitate ion(Cat. No.:)

4-Hydroxy-aconitate ion

Cat. No.: B10777052
M. Wt: 187.08 g/mol
InChI Key: WUUVSJBKHXDKBS-ROFOPDMZSA-K
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Description

The 4-Hydroxy-aconitate ion is a key metabolite and a structural analog of citrate, serving as a critical intermediate in the specialized methylcitrate cycle of pathogenic bacteria and a proposed oncometabolite in certain eukaryotic systems. Its primary research value lies in elucidating metabolic pathways, particularly those involving aconitase inhibition and mitochondrial dysfunction. As a competitive inhibitor of aconitase, it disrupts the tricarboxylic acid (TCA) cycle, allowing researchers to model and investigate metabolic diseases, bacterial persistence, and cancer metabolism where rewired energy production is a hallmark. Studies utilize 4-Hydroxy-aconitate to probe the metabolic adaptations of pathogens like Mycobacterium tuberculosis, offering potential targets for novel antimicrobials. Furthermore, its accumulation is studied in the context of immunometabolism and oncogenesis, providing insights into how altered metabolite levels can influence cell signaling, proliferation, and survival. This compound is an essential tool for biochemical assays, enzymology studies, and advanced cell culture models aimed at decoding complex metabolic networks and identifying new therapeutic interventions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3O7-3 B10777052 4-Hydroxy-aconitate ion

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3O7-3

Molecular Weight

187.08 g/mol

IUPAC Name

(E,3R)-3-hydroxyprop-1-ene-1,2,3-tricarboxylate

InChI

InChI=1S/C6H6O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h1,4,9H,(H,7,8)(H,10,11)(H,12,13)/p-3/b2-1+/t4-/m1/s1

InChI Key

WUUVSJBKHXDKBS-ROFOPDMZSA-K

Isomeric SMILES

C(=C(\[C@H](C(=O)[O-])O)/C(=O)[O-])\C(=O)[O-]

Canonical SMILES

C(=C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-]

Origin of Product

United States

Formation and Enzymatic Mechanisms Involving the 4 Hydroxy Aconitate Ion

Biosynthesis of the 4-Hydroxy-aconitate Ion via Aconitase Action

The enzyme aconitase, a key player in the tricarboxylic acid (TCA) cycle, is responsible for the synthesis of the this compound. This process is of particular interest due to its connection with mechanism-based enzyme inhibition.

Role of Fluorocitrate as a Precursor in Enzyme-Mediated Synthesis

The formation of the this compound is initiated by the interaction of fluorocitrate with aconitase. rcsb.orguwec.edunih.gov Specifically, the (-)-erythro diastereomer of 2-fluorocitrate serves as a mechanism-based inhibitor of this enzyme. rcsb.orgnih.gov The metabolic conversion of fluoroacetate (B1212596) to (-)-erythro-2-fluorocitrate is a critical preceding step. nih.gov This conversion has been described as the biosynthesis of a mechanism-based inactivator. nih.gov Aconitase then acts on fluorocitrate, converting it first to fluoro-cis-aconitate. uwec.edunih.gov This intermediate is then further processed to yield 4-hydroxy-trans-aconitate. uwec.edunih.gov This final product binds very tightly, although not covalently, to the enzyme's active site. rcsb.orgnih.govaskfilo.com

The significance of this process is underscored by the toxic effects of fluoroacetate and fluorocitrate, which are known to inactivate aconitase. rcsb.orgnih.gov The inhibition of aconitase by the 4-hydroxy-trans-aconitate formed from fluorocitrate effectively blocks the citric acid cycle. uwec.edu

Stereochemical Considerations in 4-Hydroxy-trans-aconitate Formation

The stereochemistry of the reactants and the enzymatic reaction is crucial for the formation of 4-hydroxy-trans-aconitate. The inhibitory isomer of fluorocitrate has been identified as (-)-erythro-2-fluorocitrate, which has a (2R,3R) configuration. nih.govpnas.org The conversion process requires that the intermediate, cis-aconitate, binds to the enzyme in two distinct orientations, which are related by a 180° rotation around the Cα–Cβ bond. nih.govpnas.org This "flip" is essential for the proper stereochemical outcome of the dehydration and rehydration reactions catalyzed by aconitase. nih.govpnas.org The formation of 4-hydroxy-trans-aconitate from (-)-erythro-2-fluorocitrate is consistent with the established model of the aconitase catalytic mechanism. rcsb.orgnih.gov

Aconitase Catalytic Mechanism and Dehydration/Rehydration Steps

Aconitase catalyzes a reversible isomerization reaction, converting citrate (B86180) to isocitrate through a cis-aconitate intermediate. wikipedia.orgmdpi.com This process involves a series of dehydration and rehydration steps orchestrated by the enzyme's active site.

Stereospecific Isomerization of Citrate to Isocitrate via cis-Aconitate

The isomerization of citrate to isocitrate is a stereo-specific process. wikipedia.org Aconitase first catalyzes the dehydration of citrate to form the intermediate cis-aconitate. wikipedia.org This reaction involves the removal of a hydroxyl group and a proton. Subsequently, the enzyme facilitates the rehydration of cis-aconitate to form isocitrate. wikipedia.org A critical aspect of this mechanism is the reorientation of the cis-aconitate intermediate within the active site. nih.govpnas.org This reorientation, or "flip," ensures that the addition of water occurs with the correct stereochemistry to produce isocitrate. wikidoc.org The enzyme utilizes a [4Fe-4S] cluster in its active site, to which the substrate binds during catalysis. nih.govpnas.org

Mechanism of Fluorocitrate Conversion to 4-Hydroxy-trans-aconitate by Aconitase

The conversion of fluorocitrate to 4-hydroxy-trans-aconitate by aconitase follows a mechanism-based inactivation pathway. askfilo.com The enzyme first converts (-)-erythro-2-fluorocitrate to fluoro-cis-aconitate. rcsb.orgnih.gov This is followed by the addition of a hydroxide (B78521) ion and the elimination of a fluoride (B91410) ion, resulting in the formation of 4-hydroxy-trans-aconitate. rcsb.orgnih.gov This product then acts as a potent inhibitor by binding tightly to the active site of aconitase. rcsb.orgnih.govasm.org The structure of the inhibited complex shows that 4-hydroxy-trans-aconitate binds in a manner similar to the inhibitor trans-aconitate, while also making interactions comparable to the natural substrate, isocitrate. rcsb.orgnih.gov

Stoichiometric Fluoride Ion Release during Formation of 4-Hydroxy-trans-aconitate

A key piece of evidence supporting the proposed mechanism is the stoichiometric release of fluoride ions. When (-)-erythro-2-fluorocitrate interacts with aconitase, there is a release of fluoride that is stoichiometric with the total amount of enzyme present. rcsb.orgnih.govnih.gov This indicates that one fluoride ion is lost for each active site that is inactivated. askfilo.com In contrast, when the (+)-erythro-2-fluorocitrate isomer is added to aconitase, the release of fluoride is stoichiometric with the total amount of substrate added, leading to the formation of different products. rcsb.orgnih.govnih.gov This stoichiometric loss of fluoride from the inhibitory isomer provides strong support for the formation of 4-hydroxy-trans-aconitate as the inactivating species. pnas.org

Molecular Interactions and Inhibitory Mechanisms of 4 Hydroxy Aconitate Ion

Binding Characteristics to Aconitase Active Site

The inhibitory power of the 4-hydroxy-aconitate ion stems from its specific and strong, yet non-covalent, association with the aconitase active site.

The 4-hydroxy-trans-aconitate ion (HTn) binds very tightly to the aconitase active site, an interaction characterized entirely by non-covalent forces. rcsb.orgpnas.orgnih.gov This high affinity is not due to a covalent bond but rather a network of precisely positioned hydrogen bonds and electrostatic interactions. pnas.orgnih.gov Structural analysis of the enzyme-inhibitor complex, resolved at 2.05 Å, reveals the formation of four particularly short and strong hydrogen bonds, each with a length of less than 2.7 Å. rcsb.orgpnas.orgnih.gov These bonds involve the inhibitor itself, a water molecule bound to the iron-sulfur cluster, and the side chains of critical amino acid residues, creating a highly stable complex. pnas.orgnih.gov The low temperature factors observed for these interacting components in crystallographic studies further attest to the very tight and rigid nature of the binding. pnas.orgnih.gov

Table 1: Key Non-Covalent Interactions in the Aconitase-HTn Complex This table summarizes the significant hydrogen bonds contributing to the tight binding of 4-hydroxy-trans-aconitate (HTn) to the aconitase active site.

Interacting Species Residue/Component Interaction Type Bond Length (Å) Reference
HTn Hydroxyl Group Asp-165 Hydrogen Bond < 2.7 pnas.orgnih.gov
HTn Carboxyl Group His-167 Hydrogen Bond < 2.7 pnas.orgnih.gov
HTn H₂O on [4Fe-4S] Hydrogen Bond < 2.7 pnas.orgnih.gov
HTn Ser-642 Hydrogen Bond - expasy.org
HTn Gln-72 Hydrogen Bond - expasy.org
HTn Ser-166 Hydrogen Bond - expasy.org
HTn Ser-643 Hydrogen Bond - expasy.org
HTn His-101, Arg-447, Arg-452, Arg-580, Arg-644 Salt Bridge - expasy.org

Despite its tight binding, the interaction between 4-hydroxy-trans-aconitate and aconitase is reversible. rcsb.orgpnas.org However, the kinetics of dissociation are exceptionally slow. rcsb.orgpnas.orgnih.gov Experiments have demonstrated that displacing the bound inhibitor requires a vast excess of a natural substrate. Specifically, a 1,000,000-fold excess of isocitrate is needed to achieve slow displacement of the 4-hydroxy-trans-aconitate from the active site. rcsb.orgpnas.orgnih.gov This slow off-rate is a direct consequence of the strong, multi-point non-covalent interactions that stabilize the enzyme-inhibitor complex, making the inhibition highly effective and persistent under physiological conditions.

Tight Binding Affinity and Non-Covalent Interactions

Structural Analysis of the Aconitase-4-Hydroxy-trans-aconitate Complex

Crystallographic studies of the aconitase-4-hydroxy-trans-aconitate complex provide a detailed view of the molecular basis for its potent inhibitory effect. rcsb.orgpnas.orgpdbj.org

Aconitase activity is dependent on a [4Fe-4S] iron-sulfur cluster located in its active site. wikipedia.orgnih.gov Three of the iron atoms are coordinated by cysteine residues from the protein, while the fourth iron (Fe4) is labile and directly participates in catalysis by binding the substrate. nih.govutoronto.ca In the inhibited complex, the 4-hydroxy-trans-aconitate ion directly coordinates with this unique Fe4 atom. pnas.org The coordination involves two of the inhibitor's oxygen atoms: one from its Cγ-carboxyl group and the other from its hydroxyl group. pnas.org In addition to the inhibitor, a water molecule also remains bound to Fe4, resulting in a six-coordinate iron atom. pnas.orgnih.gov This mode of coordination is critical for positioning the inhibitor within the active site to maximize favorable interactions.

The tight binding of 4-hydroxy-trans-aconitate is stabilized by a network of interactions with specific amino acid residues. pnas.org Among the most crucial are Asp-165 and His-167, which are directly involved in the short hydrogen bonds that anchor the inhibitor. pnas.orgnih.govnih.gov Beyond these, several other residues play significant roles in creating the binding pocket and interacting with the inhibitor through hydrogen bonds and salt bridges. expasy.org These include His-101, Gln-72, Ser-166, Ser-642, Ser-643, and several arginine residues (Arg-447, Arg-452, Arg-580, Arg-644) that form salt bridges with the inhibitor's carboxylate groups. expasy.org

Table 2: Amino Acid Residues Interacting with 4-Hydroxy-trans-aconitate This table details the primary amino acid residues in the aconitase active site that form interactions with the inhibitor.

Residue Interaction Type Role in Binding Reference
Asp-165 Hydrogen Bond Anchors the inhibitor's hydroxyl group. pnas.orgnih.govnih.gov
His-167 Hydrogen Bond Anchors the inhibitor's carboxyl group. pnas.orgnih.govnih.gov
His-101 Salt Bridge Interacts with a carboxylate group. expasy.org
Gln-72 Hydrogen Bond Stabilizes inhibitor orientation. expasy.org
Ser-166 Hydrogen Bond Stabilizes inhibitor orientation. expasy.org
Ser-642 Hydrogen Bond Stabilizes inhibitor orientation. expasy.org
Arg-447, 452, 580, 644 Salt Bridge Neutralize charge and anchor the inhibitor's carboxylate groups. expasy.org

The inhibitory potency of 4-hydroxy-trans-aconitate is explained by its ability to mimic aspects of both a natural substrate and other inhibitors. The structure of the inhibited complex reveals that 4-hydroxy-trans-aconitate binds in a manner that is nearly identical to the inhibitor trans-aconitate. pnas.orgnih.gov However, the addition of the hydroxyl group allows it to simultaneously provide all the crucial interactions characteristic of the natural substrate, isocitrate. pnas.orgnih.gov

Aconitase binds its substrates, citrate (B86180) and isocitrate, in similar chelated structures that are related by a 180° rotation around the Cα-Cβ bond. nih.gov The intermediate, cis-aconitate, is thought to bind in either of these two modes (the "citrate mode" or the "isocitrate mode"). nih.govpnas.org 4-hydroxy-trans-aconitate effectively locks the enzyme in a conformation that mimics the isocitrate-bound state, while its trans double bond, like that of trans-aconitate, prevents the catalytic hydration/dehydration step from occurring. pnas.orgnih.gov This dual mimicry of both a substrate and a transition-state analogue explains its exceptionally tight binding and powerful inhibition of the enzyme. pnas.org

Identification of Key Amino Acid Residues in Binding (e.g., Asp-165, His-167)

Impact on Aconitase Catalytic Cycle and Conformational Dynamics

The this compound, specifically 4-hydroxy-trans-aconitate (HTn), is a potent, mechanism-based inhibitor of aconitase, an enzyme crucial for the stereo-specific isomerization of citrate to isocitrate in the tricarboxylic acid (TCA) cycle. pnas.orgwikipedia.org Its inhibitory action is not direct but results from the metabolic conversion of (−)-erythro-2-fluorocitrate within the enzyme's active site. pnas.orgnih.govrcsb.org This process serves as a powerful tool for studying the enzyme's catalytic mechanism and conformational states. pnas.org

The inhibition process begins when (−)-erythro-2-fluorocitrate, acting as a substrate analogue, binds to aconitase. pnas.orgrcsb.org The enzyme then catalyzes a dehydration reaction, converting the fluorocitrate into fluoro-cis-aconitate. pnas.orguwec.edu This is followed by a hydration step where a hydroxide (B78521) ion is added and the fluoride (B91410) ion is eliminated, yielding the tightly-binding inhibitor, 4-hydroxy-trans-aconitate. pnas.orgnih.govrcsb.org This formation of HTn is consistent with the established working model for the aconitase catalytic mechanism. pnas.orgnih.gov

Once formed, the 4-hydroxy-trans-aconitate ion binds very tightly, though non-covalently, within the aconitase active site, effectively halting the catalytic cycle. pnas.orgrcsb.org The normal function of aconitase involves the dehydration of citrate to form the intermediate cis-aconitate, followed by a rehydration to form isocitrate. wikipedia.orgnih.gov This process requires the cis-aconitate intermediate to be released and re-bound in a different orientation, or to "flip" within the active site, to ensure the correct stereochemistry of the product. wikipedia.org The presence of HTn in the active site physically obstructs this sequence. uwec.eduashpublications.org

Structural analysis of the aconitase-HTn complex reveals the precise molecular interactions responsible for this potent inhibition. pnas.orgnih.govrcsb.org The inhibitor binds in a manner similar to another known inhibitor, trans-aconitate, but it uniquely provides all the interaction points of the natural substrate, isocitrate. pnas.orgnih.gov The key interactions stabilizing the inhibited complex include:

Coordination with the [4Fe-4S] Cluster: The active site of aconitase contains an iron-sulfur cluster, [4Fe-4S]²⁺, which is directly involved in substrate binding. wikipedia.orgnih.gov The hydroxyl group and a Cγ-carboxyl oxygen of the 4-hydroxy-trans-aconitate ion directly coordinate with one specific iron atom (Fea) of this cluster. pnas.orgrcsb.org

Hydrogen Bonding: The inhibitor forms several strong hydrogen bonds with active site residues. pnas.orgnih.govrcsb.org Crystal structure data shows four hydrogen bonds shorter than 2.7 Å involving HTn, a water molecule also bound to the iron-sulfur cluster, the residue Asp-165, and the residue His-167. pnas.orgrcsb.org

These multiple, strong interactions lock the enzyme in a fixed, inactive conformation. The tight binding and stable conformation prevent the necessary dynamic changes, such as the cis-aconitate flip, required for the catalytic cycle to proceed. wikipedia.orguwec.edu The displacement of the 4-hydroxy-trans-aconitate inhibitor is extremely slow, even in the presence of a vast excess of the natural substrate, further highlighting the stability of the inhibited complex. pnas.orgrcsb.org This effectively shuts down the enzyme's function, leading to an accumulation of citrate. escholarship.org

Research Findings on Aconitase Inhibition by 4-Hydroxy-trans-aconitate

FindingMethodologyKey DetailsReference
Formation of InhibitorHPLC Analysis, Stoichiometric Fluoride Release(-)-erythro-2-fluorocitrate is converted by aconitase to 4-hydroxy-trans-aconitate (HTn), which is the true inhibitory species. pnas.org, nih.gov
Binding NatureX-ray CrystallographyHTn binds tightly but non-covalently to the aconitase active site. pnas.org, rcsb.org
Structural MimicryX-ray CrystallographyHTn binds like the inhibitor trans-aconitate while providing all the interactions of the natural substrate, isocitrate. pnas.org, nih.gov, rcsb.org
Active Site InteractionsX-ray Crystallography (2.05 Å resolution)The inhibitor's hydroxyl and a carboxyl oxygen coordinate to the Fea atom of the [4Fe-4S] cluster. pnas.org
Conformational LockingX-ray CrystallographyFour strong hydrogen bonds (<2.7 Å) are formed with Asp-165, His-167, and a cluster-bound water molecule, resulting in very low temperature factors and a stable, inhibited complex. pnas.org, nih.gov, rcsb.org
Catalytic ImpactEnzyme KineticsThe tightly bound HTn prevents substrate turnover and the dynamic conformational changes required for the catalytic cycle. ashpublications.org, uwec.edu

Functional and Regulatory Roles of Aconitase Modulation by 4 Hydroxy Aconitate Ion

Implications for Tricarboxylic Acid Cycle Regulation

The tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, is a fundamental metabolic pathway responsible for generating energy through the oxidation of acetyl-CoA. wikipedia.org Aconitase is a key enzyme in this cycle, catalyzing the stereospecific isomerization of citrate (B86180) to isocitrate via the intermediate cis-aconitate. nih.govwikipedia.org The 4-hydroxy-aconitate ion is a powerful inhibitor of aconitase. nih.govuwec.edu This inhibition occurs when fluorocitrate is metabolized by aconitase, forming 4-hydroxy-trans-aconitate, which then binds tightly to the enzyme's active site. nih.govuwec.eduashpublications.orgnih.gov

The inhibition of aconitase by the this compound has significant consequences for the TCA cycle. By blocking the conversion of citrate to isocitrate, it leads to an accumulation of citrate and a disruption of the downstream metabolic flow. This can severely limit a cell's capacity for aerobic respiration and ATP production. wikipedia.orgnih.gov The toxicity of compounds like fluorocitrate is a direct result of their conversion to 4-hydroxy-trans-aconitate and the subsequent shutdown of the TCA cycle. uwec.edunih.gov

Interestingly, while inhibiting the enzyme's catalytic activity, 4-hydroxy-trans-aconitate can also stabilize the [4Fe-4S] cluster of aconitase, preventing its conversion to the inactive [3Fe-4S] form. nih.gov This suggests a complex interaction where the inhibitor "locks" the enzyme in a specific, albeit inactive, conformation. The inhibition is reversible, and upon removal of the inhibitor, aconitase activity can be restored. nih.gov

CompoundRole in Aconitase InhibitionConsequence for TCA Cycle
Fluorocitrate Precursor to the inhibitorMetabolized by aconitase to form 4-hydroxy-trans-aconitate
4-Hydroxy-trans-aconitate Direct inhibitorBinds tightly to the active site of aconitase, blocking its function
Citrate SubstrateAccumulates due to aconitase inhibition
Isocitrate ProductProduction is blocked

Interrelationship with Iron Homeostasis and Iron Regulatory Proteins (IRPs)

Aconitase exists in two isoforms in mammalian cells: a mitochondrial form (Aco2) and a cytosolic form (Aco1). mdpi.com Both isoforms catalyze the same reaction, but Aco1 has a dual function, playing a crucial role in the regulation of cellular iron homeostasis. nih.govmdpi.comresearchgate.nettandfonline.com

Dual Functionality of Cytosolic Aconitase (Aco1/IRP1) in Iron Metabolism

Cytosolic aconitase (Aco1) is also known as Iron Regulatory Protein 1 (IRP1). nih.govresearchgate.nettandfonline.comgenecards.org This bifunctional protein can act as an active enzyme or as an RNA-binding protein that regulates the translation of key proteins involved in iron metabolism. nih.govfrontiersin.orgmdpi.com

The switch between these two functions is dependent on the status of its iron-sulfur cluster. nih.govresearchgate.nettandfonline.com In iron-replete cells, Aco1 contains a [4Fe-4S] cluster and functions as an active aconitase. genecards.orgfrontiersin.org However, under conditions of low iron, the cluster is lost, and the protein adopts a conformation that allows it to bind to specific stem-loop structures in messenger RNAs (mRNAs) called iron-responsive elements (IREs). nih.govmdpi.com

Binding of IRP1 to IREs has different effects depending on the location of the IRE in the mRNA:

5' UTR: Binding to an IRE in the 5' untranslated region (UTR) of ferritin mRNA blocks its translation, preventing the synthesis of this iron storage protein. mdpi.com

3' UTR: Binding to IREs in the 3' UTR of the transferrin receptor mRNA stabilizes the transcript, leading to increased synthesis of the receptor and enhanced iron uptake into the cell. mdpi.com

Therefore, the modulation of Aco1/IRP1 activity is central to maintaining iron balance within the cell.

Mitochondrial Aconitase (Aco2) and Metabolic Control

Mitochondrial aconitase (Aco2) is primarily responsible for the enzymatic conversion of citrate to isocitrate within the TCA cycle. nih.govresearchgate.net Its activity is crucial for cellular energy production. nih.govresearchgate.net While Aco2 does not have the same direct RNA-binding function as Aco1, its activity is still linked to iron homeostasis. The assembly and stability of its [4Fe-4S] cluster are dependent on an adequate supply of iron. nih.gov Iron limitation can lead to a decrease in Aco2 activity, impacting mitochondrial function. nih.gov

Furthermore, the inhibition of Aco2 by molecules like 4-hydroxy-aconitate can have profound effects on cellular metabolism beyond just the TCA cycle. For instance, the resulting accumulation of citrate can influence other metabolic pathways.

Context within Cellular Redox Balance and Oxidative Stress Sensitivity of Aconitase

Aconitase is particularly sensitive to oxidative stress, making its activity a useful biomarker for the cellular redox state. nih.govtandfonline.com This sensitivity stems from the lability of the iron-sulfur cluster in its active site. mdpi.com

Aconitase Inactivation by Oxidative Stress

Reactive oxygen species (ROS), such as superoxide (B77818) radicals, can directly target the [4Fe-4S] cluster of both Aco1 and Aco2. nih.govmdpi.comresearchgate.net This interaction can lead to the oxidation and subsequent disassembly of the cluster, resulting in the release of a labile iron atom and the formation of an inactive [3Fe-4S] cluster. nih.govmdpi.comresearchgate.net This inactivation disrupts the TCA cycle and can impair cellular energy metabolism. nih.govresearchgate.net The released iron can further participate in Fenton chemistry, generating highly reactive hydroxyl radicals and exacerbating oxidative damage. nih.govmdpi.com

Post-Translational Modifications Affecting Aconitase Activity

Beyond direct oxidation of the iron-sulfur cluster, aconitase activity can be modulated by various post-translational modifications (PTMs). nih.govresearchgate.netnih.gov These modifications are often induced by oxidative stress.

Carbonylation: The lipid peroxidation product 4-hydroxy-2-nonenal (HNE) can covalently modify and inactivate aconitase through carbonylation. tandfonline.comnih.govnih.gov Studies have identified specific cysteine residues, including those that coordinate the iron-sulfur cluster, as primary targets for HNE adduction. nih.gov

Nitrosylation: Reactive nitrogen species can also lead to the nitrosylation of cysteine residues, affecting enzyme activity. nih.gov

Phosphorylation: Redox-independent PTMs like phosphorylation have also been described and can influence aconitase function. nih.govnih.gov

These modifications highlight the complex regulatory network that controls aconitase activity in response to the cellular environment.

Modification TypeEffector MoleculeConsequence for Aconitase
Oxidation Superoxide radicalsDisassembly of the [4Fe-4S] cluster, inactivation
Carbonylation 4-hydroxy-2-nonenal (HNE)Covalent modification of cysteine residues, inactivation
Nitrosylation Reactive nitrogen speciesModification of cysteine residues, altered activity
Phosphorylation KinasesAltered enzyme function (redox-independent)

Advanced Research Methodologies for the Study of 4 Hydroxy Aconitate Ion

Spectroscopic and Diffraction Techniques for Structural Elucidation

Spectroscopic and diffraction methods are fundamental in determining the three-dimensional arrangement of atoms and the electronic environment of metallic centers within biological macromolecules.

X-ray crystallography has been instrumental in revealing the precise atomic interactions between the 4-hydroxy-aconitate ion and the enzyme aconitase. The (-)-erythro diastereomer of 2-fluorocitrate acts as a mechanism-based inhibitor, which is converted by aconitase into 4-hydroxy-trans-aconitate (HTn), a compound that binds very tightly, though not covalently, to the enzyme's active site. nih.govrcsb.org

The crystal structure of this enzyme-inhibitor complex was determined to a resolution of 2.05 Å. rcsb.orgebi.ac.uk This high-resolution structure shows that 4-hydroxy-trans-aconitate binds in a manner similar to the inhibitor trans-aconitate, while also mimicking all the interactions of the natural substrate, isocitrate. nih.govrcsb.org The tight binding is explained by the presence of four short hydrogen bonds (less than 2.7 Å in length) involving the inhibitor, a water molecule bound to the [4Fe-4S] cluster, and the active site residues Asp-165 and His-167. nih.govrcsb.org The low temperature factors observed for these interacting groups further corroborate the stability and tightness of the inhibitor's binding. nih.govrcsb.org

Table 1: Crystallographic Data for Aconitase Complexed with 4-Hydroxy-trans-aconitate
ParameterValueReference
PDB ID1FGH ebi.ac.ukpdbj.org
Resolution2.05 Å rcsb.orgebi.ac.uk
Source OrganismBos taurus (Bovine) ebi.ac.uk
Key Interacting ResiduesAsp-165, His-167 nih.govrcsb.org
Key Hydrogen Bond Lengths<2.7 Å nih.govrcsb.org

When studying the active form of aconitase, which contains a [4Fe-4S] cluster, Mössbauer spectroscopy can provide detailed information about the electronic state and coordination of the iron atoms. nih.gov Studies on aconitase in the presence of its substrate, citrate (B86180), have shown that the environment of one specific iron site (Fea), which is the iron incorporated during enzyme activation, is drastically altered upon substrate binding. nih.govpnas.org The Mössbauer parameters reveal that this iron site gains significant ferrous (Fe²⁺) character, suggesting it becomes at least five-coordinate and may function as a Lewis acid to facilitate catalysis. nih.govpnas.org These foundational studies on substrate binding provide a framework for understanding how an inhibitor like 4-hydroxy-aconitate interacts with and perturbs the electronic structure of the [4Fe-4S] cluster, leading to inhibition.

X-ray Crystallography of Enzyme-Inhibitor Complexes

Advanced Chromatographic and Mass Spectrometric Approaches

Chromatography and mass spectrometry are powerful analytical tools for the separation, identification, and quantification of molecules in complex mixtures and for the characterization of modified biomolecules.

High-Performance Liquid Chromatography (HPLC) was a key technique used to identify the product resulting from the reaction of aconitase with (-)-erythro-2-fluorocitrate. rcsb.orgpnas.org The tightly bound product, which was released from the enzyme by heat denaturation, was analyzed and separated using an organic acid column. pnas.org

The analysis was performed with isocratic elution using 0.003 M H₂SO₄, and the eluting compounds were monitored at a wavelength of 210 nm. pnas.org The product, identified as 4-hydroxy-trans-aconitate, exhibited a retention time of 9.3 minutes, which was distinct from the 7.6-minute retention time of the starting material, 2-fluorocitrate. pnas.org This HPLC analysis, combined with other evidence, confirmed the identity of the inhibitory compound formed by the enzymatic reaction. rcsb.orgpnas.org

Table 2: HPLC Parameters for Analysis of Aconitase Reaction Products
ParameterDescriptionReference
ColumnOrganic Acid Column (Benson Polymeric) pnas.org
Mobile PhaseIsocratic elution with 0.003 M H₂SO₄ pnas.org
DetectionUV at 210 nm pnas.org
Retention Time (Product)9.3 min (4-hydroxy-trans-aconitate) pnas.org
Retention Time (Reactant)7.6 min (2-fluorocitrate) pnas.org

Mass spectrometry (MS) is an indispensable tool for identifying proteins and characterizing their post-translational modifications, including the formation of adducts with small molecules. nih.gov While direct studies on 4-hydroxy-aconitate protein adducts are not detailed in the provided sources, the methodologies for characterizing adducts from similar reactive molecules, such as 4-hydroxy-2-nonenal (HNE), are well-established and applicable. nih.govaging-us.com

The identification of specific amino acid residues modified by a reactive species is crucial for understanding the functional consequences of the modification. nih.gov Gel-free, MS-based proteomic strategies are often employed, which can involve covalently tagging the modified proteins, followed by enzymatic digestion (e.g., with trypsin) and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). oregonstate.edu Ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used. nih.gov The change in mass of a specific peptide indicates the formation of an adduct, allowing for the precise localization of the modification site on the protein. nih.gov Such approaches could be used to determine if 4-hydroxy-aconitate, beyond its tight non-covalent binding, can form covalent adducts with proteins under certain conditions.

High-Performance Liquid Chromatography (HPLC) for Product Analysis

Enzymatic Assays for Kinetic and Inhibition Profiling

Enzymatic assays are fundamental for studying the kinetics of an enzyme-catalyzed reaction and for characterizing the mechanism and potency of inhibitors. The inhibition of aconitase by 4-hydroxy-aconitate has been profiled using such assays. nih.govpnas.org

When aconitase is treated with (-)-erythro-2-fluorocitrate, it leads to the formation of the tightly bound inhibitor, 4-hydroxy-trans-aconitate. nih.gov Kinetic assays revealed that this inhibition is not instantaneous but manifests with "lag kinetics," indicating a time-dependent process of inhibitor formation and binding. nih.govpnas.org The strength of the inhibition is demonstrated by the fact that the inhibitor can only be slowly displaced by a vast (≥10⁴-fold) excess of the natural substrate, isocitrate. nih.govpnas.org This tight, but not irreversible, binding is a hallmark of this enzyme-inhibitor interaction. nih.gov Aconitase activity itself is typically assayed spectrophotometrically by monitoring the formation of cis-aconitate from citrate at 240 nm. oup.com These assays are critical for determining how inhibitors like 4-hydroxy-aconitate affect the enzyme's catalytic efficiency.

Computational and Theoretical Modeling of Molecular Interactions

Computational and theoretical modeling have become indispensable tools in modern biochemistry for elucidating the complex interactions between small molecules and their biological targets at an atomic level. These methodologies, which include molecular docking, molecular dynamics (MD) simulations, and quantum chemical calculations, provide profound insights into the binding modes, conformational dynamics, and energetic landscapes that govern molecular recognition. In the study of the this compound, particularly its potent inhibitory interaction with the enzyme aconitase, computational approaches complement experimental data, such as X-ray crystallography, to build a comprehensive model of its molecular behavior.

Detailed research, corroborated by high-resolution crystal structures, has identified 4-hydroxy-trans-aconitate (HTn) as a mechanism-based inhibitor that binds very tightly, though not covalently, to the active site of aconitase. rcsb.orgpnas.org The formation of HTn can result from the enzymatic processing of (-)-erythro-2-fluorocitrate. pnas.org Computational modeling, in conjunction with crystallographic data, reveals the precise nature of these tight interactions. The structure of the inhibited enzyme-inhibitor complex (PDB ID: 1FGH) shows that HTn binds in a manner similar to the inhibitor trans-aconitate while also presenting all the interactions characteristic of the natural substrate, isocitrate. rcsb.orgpnas.org This binding is stabilized by a network of strong hydrogen bonds.

The very tight binding of the inhibitor is consistent with the presence of four hydrogen bonds with lengths less than 2.7 Å. pnas.org These interactions involve the inhibitor itself, a water molecule bound to the enzyme's [4Fe-4S] cluster, and the active site residues Asp-165 and His-167. rcsb.orgpnas.org The stability of this complex is further evidenced by the low temperature factors observed for these interacting components in the crystal structure. rcsb.org

Table 1: Key Hydrogen Bond Interactions in the Aconitase-HTn Complex This interactive table details the specific short hydrogen bonds identified through X-ray crystallography, which are fundamental for computational models of the complex.

Interacting Moiety 1 Interacting Moiety 2 Bond Length (Å) Reference
4-hydroxy-trans-aconitate (HTn) H₂O bound to [4Fe-4S] cluster < 2.7 rcsb.orgpnas.org
4-hydroxy-trans-aconitate (HTn) Asp-165 < 2.7 rcsb.orgpnas.org
4-hydroxy-trans-aconitate (HTn) His-167 < 2.7 rcsb.orgpnas.org

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. readthedocs.ioresearchgate.net For the this compound, MD simulations can be employed to explore the stability of its complex with aconitase, analyzing the conformational flexibility of the ligand in the binding pocket and the persistence of the key hydrogen bonds over time. Such simulations provide insights into the dynamic nature of the interactions that contribute to the high-affinity binding of the inhibitor. nih.gov

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a deeper understanding of the electronic properties of the this compound. nih.govkarazin.ua These methods can be used to compute molecular properties like charge distribution, molecular orbital energies, and the energetics of reaction pathways, providing a theoretical basis for its reactivity and binding affinity. nih.gov

Table 2: Computed Molecular Properties of this compound This table presents properties of the this compound calculated using computational chemistry methods, providing fundamental data for theoretical models.

Property Value Method/Source
Molecular Formula C₆H₃O₇⁻³ PubChem
Exact Mass 186.98787743 Da PubChem
Molecular Weight 187.08 g/mol PubChem
Formal Charge -3 PubChem
IUPAC Name (E,3R)-3-hydroxyprop-1-ene-1,2,3-tricarboxylate Lexichem TK 2.7.0
InChIKey WUUVSJBKHXDKBS-ROFOPDMZSA-K InChI 1.07.2

| Canonical SMILES | C(=C(C@H[O-])O)/C(=O)[O-])\C(=O)[O-] | OEChem 2.3.0 |

Data sourced from the PubChem database, computed by various software as indicated. nih.gov

Docking studies are another crucial computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov In the case of the HMG/CHA aldolase, for instance, docking studies were used to identify a potential binding site for inorganic phosphate, which was later probed by mutagenesis. Similarly, docking algorithms could be used to model the binding of this compound into the active site of aconitase, with the results being validated against the known crystal structure to ensure the accuracy of the computational model.

Through the integrated application of these advanced computational and theoretical methodologies, a detailed and dynamic picture of the molecular interactions of the this compound can be developed. This knowledge is fundamental for understanding its role as a potent enzyme inhibitor and provides a basis for the rational design of other molecules targeting similar enzymatic active sites.

Future Perspectives in 4 Hydroxy Aconitate Ion Research

Elucidating the Full Extent of its Biological Impact within Complex Systems

The immediate effect of the 4-hydroxy-aconitate ion is the disruption of the citric acid cycle through the potent inhibition of aconitase, which catalyzes the isomerization of citrate (B86180) to isocitrate. pnas.orgmdpi.comresearchgate.net This interruption leads to an accumulation of citrate and a depletion of downstream metabolites, severely impairing cellular energy production. However, the full biological consequences of this single enzymatic block within a complex, interconnected system are far from completely understood.

Aconitase itself is a bifunctional protein; in its iron-sulfur cluster-deficient form, it acts as an iron regulatory protein (IRP1), controlling the expression of proteins involved in iron uptake, storage, and utilization. hmdb.canih.gov Future research must delve into how the formation of the tightly bound 4-hydroxy-aconitate-aconitase complex affects this secondary function. The disruption of iron homeostasis could have profound effects, as iron is a critical cofactor for numerous enzymes and can catalyze the formation of damaging reactive oxygen species (ROS) through Fenton chemistry. nih.govmdpi.com

Development of Advanced Analytical Tools for In Situ Studies

A significant challenge in understanding the role of the this compound is the difficulty in detecting and quantifying it directly within its biological context. Future progress will heavily rely on the development and application of advanced analytical tools capable of in situ measurements.

Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of metabolites directly in tissue sections. oup.com Techniques like Desorption Electrospray Ionization (DESI)-MS, which can analyze molecules from native tissues under ambient conditions, are particularly promising. nih.govoup.com Applying these methods could allow researchers to map the precise location of the this compound within different cell types or subcellular compartments, providing unprecedented insight into its site of action and local concentration gradients.

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technology, as it is one of the few methods capable of non-invasive in vivo and in situ metabolic analysis. nih.gov While potentially challenging due to sensitivity, advancements in NMR could enable the real-time tracking of the formation of the this compound and its effect on the broader metabolome within living organisms. Other sensitive mass spectrometry techniques, such as Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS), could also be adapted for high-resolution surface analysis of prepared biological samples. doi.org The goal is to move beyond measuring downstream effects and to directly observe the inhibitor at its target.

Integration with Systems Biology Approaches to Metabolic Networks

To comprehend the system-wide impact of inhibiting a central enzyme like aconitase, research must move beyond a reductionist approach and embrace systems biology. mdpi.com Systems biology utilizes computational modeling to integrate large-scale datasets from genomics, proteomics, and metabolomics to simulate and predict the behavior of complex metabolic networks. mdpi.comfrontiersin.org

Future research should focus on constructing detailed computational models of cellular metabolism that explicitly include the inhibitory kinetics of the this compound on aconitase. By integrating experimental metabolomics data—snapshots of all metabolites in a cell at a given time—these models can predict the resulting changes in metabolic fluxes throughout the entire network. mdpi.comfrontiersin.org This "fluxome" provides a dynamic picture of the cellular phenotype. mdpi.com

Such models would allow researchers to simulate the downstream consequences of aconitase inhibition on interconnected pathways, such as amino acid synthesis, lipid metabolism, and nucleotide metabolism. mdpi.complos.org This approach can help identify unexpected metabolic bottlenecks or compensatory mechanisms that cells might employ to survive the insult. Ultimately, predictive modeling can guide experimental design, identify potential secondary targets affected by the metabolic shift, and provide a holistic understanding of the toxicological profile of the this compound. mdpi.com

Investigation of Cross-Species Variations in Aconitase Inhibition by this compound

Aconitase is an evolutionarily conserved enzyme found across all domains of life, from bacteria to plants and mammals. mdpi.comnih.gov However, subtle differences in protein structure and the surrounding metabolic network may exist between species. While the this compound is known to be a potent, tight-binding inhibitor of mammalian aconitase, the extent to which this inhibition varies across different species is an important and underexplored area of research. pnas.org

Future studies should involve comparative biochemical analyses of aconitase enzymes purified from a diverse range of organisms, including different mammals, plants, and microorganisms. By determining and comparing the inhibitory constants (Ki) of the this compound for these different aconitases, researchers can ascertain whether its potent inhibitory effect is a universal feature.

This line of inquiry has significant practical implications. For example, understanding species-specific sensitivity could help explain differential toxicity of fluoroacetate-bearing plants to various herbivores. It could also provide insights into the metabolic strategies of microorganisms that can tolerate or even metabolize related compounds like trans-aconitate. mdpi.com Such studies would contribute to the fields of comparative biochemistry, toxicology, and metabolic engineering, providing a broader evolutionary context for the interaction between the this compound and its critical enzyme target.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.